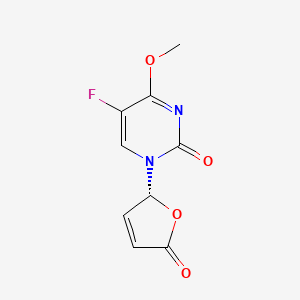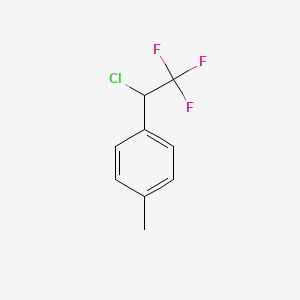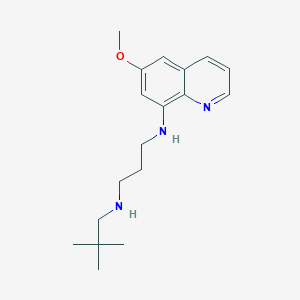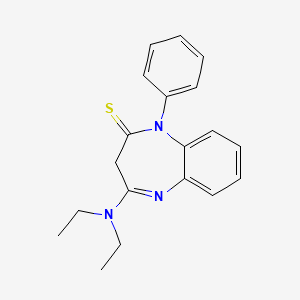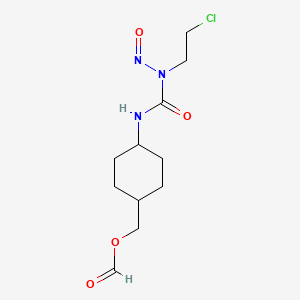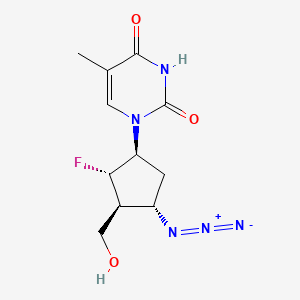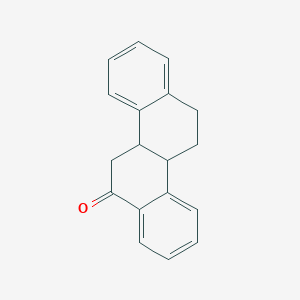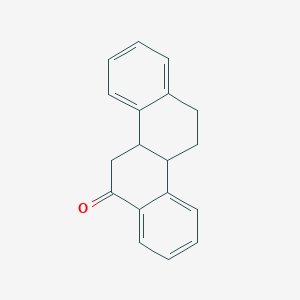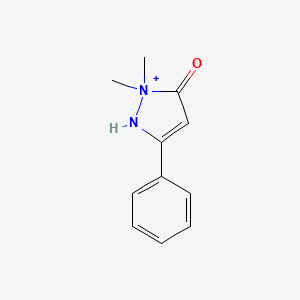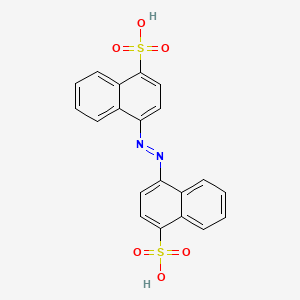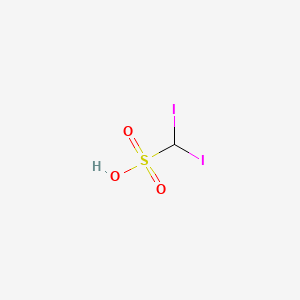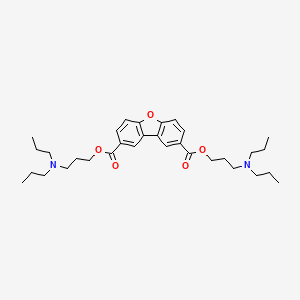
Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is a complex organic compound with a molecular formula of C32H46N2O5 This compound is characterized by its unique structure, which includes a dibenzo(b,d)furan core and two dipropylamino propyl groups attached to the carboxylate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate typically involves a multi-step process. One common method includes the esterification of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dipropylamino)propyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate has several applications in scientific research:
Organic Electronics: It is used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Materials Science: It is used in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The dipropylamino groups can interact with biological membranes, altering their properties and affecting cellular signaling pathways. The dibenzo(b,d)furan core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- 2,8-Bis(diphenylphosphoryl)dibenzo(b,d)furan
- Dibenzo(b,d)furan-2,8-diamine
Uniqueness
Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is unique due to its specific combination of the dibenzo(b,d)furan core and dipropylamino propyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
30568-71-9 |
|---|---|
Molekularformel |
C32H46N2O5 |
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
bis[3-(dipropylamino)propyl] dibenzofuran-2,8-dicarboxylate |
InChI |
InChI=1S/C32H46N2O5/c1-5-15-33(16-6-2)19-9-21-37-31(35)25-11-13-29-27(23-25)28-24-26(12-14-30(28)39-29)32(36)38-22-10-20-34(17-7-3)18-8-4/h11-14,23-24H,5-10,15-22H2,1-4H3 |
InChI-Schlüssel |
JJHKLVQGGXFIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


